Bis(benzimidazol-1-yl)dimethylsilane
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Overview
Description
Bis(benzimidazol-1-yl)dimethylsilane is a compound that features a silicon atom bonded to two benzimidazole groups and two methyl groups Benzimidazole is a bicyclic molecule composed of a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzimidazol-1-yl)dimethylsilane typically involves the reaction of benzimidazole with dimethyldichlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, which acts as a catalyst. The general reaction scheme is as follows:
- Benzimidazole is deprotonated using a base.
- The deprotonated benzimidazole reacts with dimethyldichlorosilane to form this compound.
The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(benzimidazol-1-yl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The benzimidazole groups can participate in substitution reactions, where other functional groups replace hydrogen atoms on the benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while reduction can produce silane derivatives.
Scientific Research Applications
Bis(benzimidazol-1-yl)dimethylsilane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit interesting catalytic properties.
Biology: The compound’s structural similarity to nucleotides makes it a potential candidate for studying DNA interactions and developing new pharmaceuticals.
Medicine: Derivatives of benzimidazole are known for their antimicrobial, antiviral, and anticancer properties. This compound may have similar applications.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of bis(benzimidazol-1-yl)dimethylsilane depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with nucleic acids or proteins, affecting their function. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which forms the basis for many derivatives.
Dimethylsilane: A simpler silane compound without the benzimidazole groups.
Bis(benzimidazol-1-yl)methane: A similar compound where the silicon atom is replaced by a carbon atom.
Uniqueness
Bis(benzimidazol-1-yl)dimethylsilane is unique due to the presence of both silicon and benzimidazole groups in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
bis(benzimidazol-1-yl)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4Si/c1-21(2,19-11-17-13-7-3-5-9-15(13)19)20-12-18-14-8-4-6-10-16(14)20/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCZJGLYXCEHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(N1C=NC2=CC=CC=C21)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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